molecular formula C18H24N2O6 B1598813 Cinepazic acid CAS No. 54063-23-9

Cinepazic acid

Cat. No.: B1598813
CAS No.: 54063-23-9
M. Wt: 364.4 g/mol
InChI Key: XDCDHIJFRRLVST-SNAWJCMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cinepazic acid can be synthesized through the reaction of 3,4,5-trimethoxycinnamic acid with piperazine in the presence of a coupling agent . The reaction typically involves the use of solvents such as dichloromethane or dimethylformamide and is carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Cinepazic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cinnamoyl group to a dihydrocinnamoyl group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrocinnamoyl derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

Cinepazic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cinepazic acid and its derivatives involves the interaction with specific molecular targets in the body. For instance, cinepazide, a derivative of this compound, acts as a vasodilator by inhibiting calcium channels in vascular smooth muscle cells, leading to relaxation and dilation of blood vessels . This mechanism helps in reducing blood pressure and improving blood flow.

Comparison with Similar Compounds

    Cinepazide: A vasodilator derived from cinepazic acid.

    Cinepazet: Another vasodilator with similar properties.

Comparison: this compound is unique due to its specific structure, which includes a piperazine ring and a cinnamoyl group. This structure imparts distinct chemical and biological properties compared to other cinnamic acid derivatives. While cinepazide and cinepazet share similar vasodilatory effects, this compound itself is primarily used as a precursor in their synthesis .

Properties

CAS No.

54063-23-9

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

IUPAC Name

2-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]acetic acid

InChI

InChI=1S/C18H24N2O6/c1-24-14-10-13(11-15(25-2)18(14)26-3)4-5-16(21)20-8-6-19(7-9-20)12-17(22)23/h4-5,10-11H,6-9,12H2,1-3H3,(H,22,23)/b5-4+

InChI Key

XDCDHIJFRRLVST-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)O

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)O

Origin of Product

United States

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